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molecular formula C15H14F3N B8350625 2,6-Dimethyl-4'-(trifluoromethyl)biphenyl-4-amine

2,6-Dimethyl-4'-(trifluoromethyl)biphenyl-4-amine

Cat. No. B8350625
M. Wt: 265.27 g/mol
InChI Key: XHYVDLXXTZWANG-UHFFFAOYSA-N
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Patent
US07696248B2

Procedure details

To a solution of 2,6-dimethyl-4-nitro-4′-trifluoromethyl-biphenyl (0.68 g) in ethanol (20 mL) is added 10% palladium on carbon (0.02 g). The reaction is charged to 30 psi under a hydrogen atmosphere and allowed to stir for 4 h. The mixture is then filtered through a pad of Celite®. The solution is concentrated and purified by reverse phase HPLC using 0.1% TFA in water and acetonitrile to afford 0.63 g of the titled compound. 1H-NMR.
Name
2,6-dimethyl-4-nitro-4′-trifluoromethyl-biphenyl
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH3:11])[C:3]=1[C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][CH:13]=1>C(O)C.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([CH3:11])[C:3]=1[C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:19])([F:21])[F:20])=[CH:14][CH:13]=1

Inputs

Step One
Name
2,6-dimethyl-4-nitro-4′-trifluoromethyl-biphenyl
Quantity
0.68 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction is charged to 30 psi under a hydrogen atmosphere
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
purified by reverse phase

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)N)C)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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